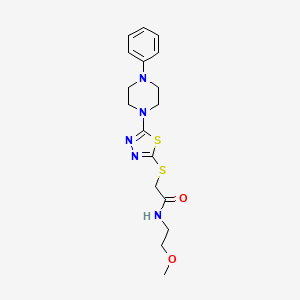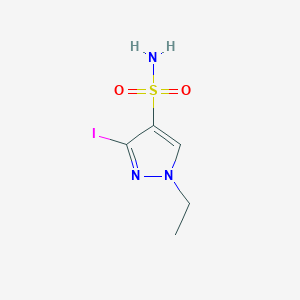
1-Ethyl-3-iodopyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-iodopyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, an iodine atom at the 3-position, and a sulfonamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-iodopyrazole-4-sulfonamide typically involves the iodination of a pyrazole precursor followed by sulfonamide formation. One common method includes:
Iodination: Starting with 1-ethylpyrazole, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonamide Formation: The iodinated intermediate is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Ethyl-3-iodopyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the compound’s properties.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the iodine atom with various substituents.
Oxidizing Agents: Hydrogen peroxide or sodium hypochlorite for iodination steps.
Sulfonamide Reagents: Chlorosulfonic acid for introducing the sulfonamide group.
Major Products Formed:
Substituted Pyrazoles: Resulting from cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.
科学的研究の応用
1-Ethyl-3-iodopyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: As a potential pharmacophore in drug design, particularly for its sulfonamide group known for antibacterial and diuretic properties.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, potentially serving as a lead compound in the development of new therapeutics.
作用機序
The mechanism of action of 1-Ethyl-3-iodopyrazole-4-sulfonamide largely depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways. The iodine atom may also play a role in enhancing the compound’s binding affinity to certain molecular targets.
類似化合物との比較
1-Ethyl-3-chloropyrazole-4-sulfonamide: Similar structure but with a chlorine atom instead of iodine.
1-Ethyl-3-bromopyrazole-4-sulfonamide: Bromine substitution instead of iodine.
1-Ethyl-3-fluoropyrazole-4-sulfonamide: Fluorine substitution instead of iodine.
Uniqueness: 1-Ethyl-3-iodopyrazole-4-sulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and improve the compound’s overall efficacy in certain applications.
特性
IUPAC Name |
1-ethyl-3-iodopyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJNMCVPOOXPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)I)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
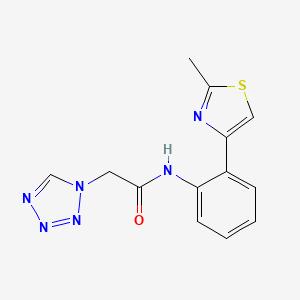
![2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2784748.png)
![2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2784750.png)
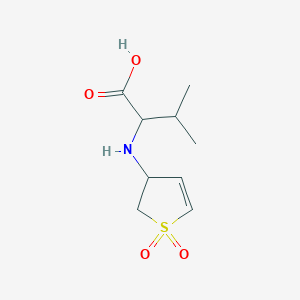
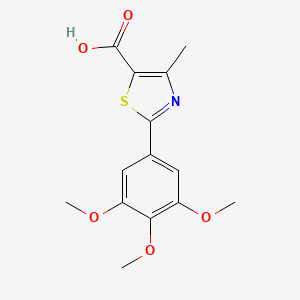
![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)
![3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2784755.png)
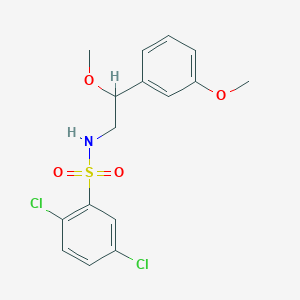
![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)
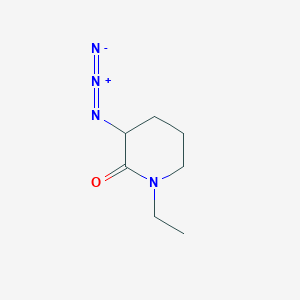
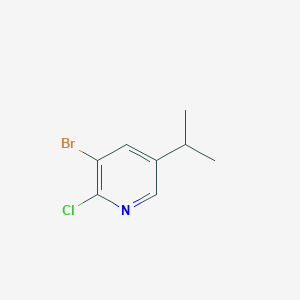
![2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2784766.png)
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)
